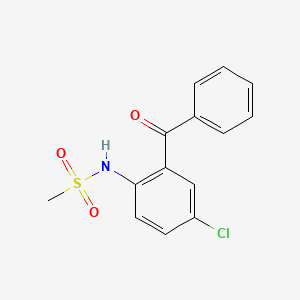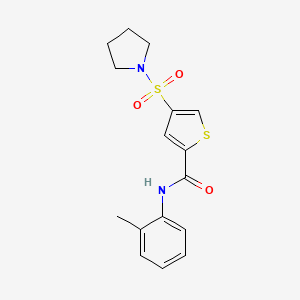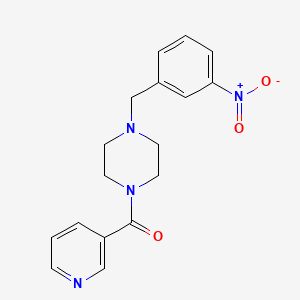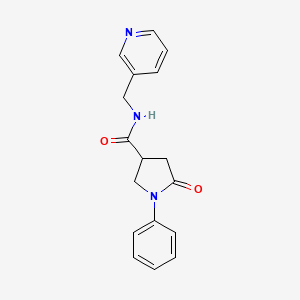![molecular formula C12H12N4OS B5526784 1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline, also known as TATI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TATI is a small molecule that has been synthesized through a multistep process and has shown promising results in various studies.
Scientific Research Applications
Overview of Triazole Derivatives
Triazole derivatives, including the 1,2,4-triazole ring, are recognized for their broad spectrum of biological activities. These compounds are critical in drug discovery due to their ability to mimic peptide structures, bind reversibly to enzymes, and interact with biological targets. Triazoles have been studied for over a century and continue to attract attention for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural variations offer a wide array of potential applications in developing new pharmaceuticals (Ferreira et al., 2013).
Indole Synthesis and Applications
Indoles, encompassing a significant portion of biologically active compounds, are indispensable in organic synthesis, drug discovery, and the development of various therapeutic agents. The versatility of indole and its derivatives, including applications in antibacterial, anticancer, antioxidant, anti-inflammatory, and antidiabetic therapies, underscores the importance of synthetic methods for indole frameworks. The exploration of indole synthesis, particularly from indolines like 1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline, contributes significantly to advancing pharmacological research and developing novel therapeutic agents (Taber & Tirunahari, 2011).
Pharmacokinetics and Therapeutic Potential
The pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) of triazole and indole derivatives, are crucial for their therapeutic efficacy. Understanding these properties facilitates the optimization of drug dosing regimens and enhances the drug's therapeutic potential. Studies on compounds like this compound aim to maximize efficacy while minimizing side effects, thereby contributing to safer and more effective treatments for various conditions (Wang et al., 2016).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-11(7-18-12-13-8-14-15-12)16-6-5-9-3-1-2-4-10(9)16/h1-4,8H,5-7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDGHYLORRMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)